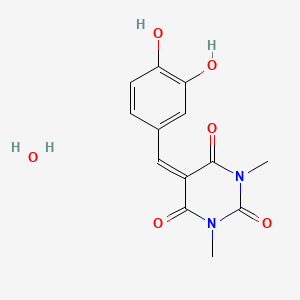![molecular formula C18H27N3O B5301951 N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for a variety of neurological disorders. It is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. CPP-115 has been shown to be effective in preclinical studies for the treatment of addiction, epilepsy, and other neurological disorders.
Mechanism of Action
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and antiepileptic effect. In addition, this compound has been shown to modulate the activity of the dopamine system, which may be responsible for its effects on addiction.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a calming and antiepileptic effect. In addition, it has been shown to modulate the activity of the dopamine system, which may be responsible for its effects on addiction. This compound has also been shown to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it useful for studying neurological disorders. In addition, it has a low toxicity profile and is well-tolerated in animal models. However, one limitation of this compound is that it has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of addiction. This compound has been shown to be effective in animal models of addiction, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of refractory epilepsy. This compound has been shown to have antiepileptic properties, and further research is needed to determine its effectiveness in humans. Finally, this compound may have potential use in the treatment of other neurological disorders, such as Parkinson's disease, and further research is needed to explore its potential in these areas.
Synthesis Methods
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is synthesized by reacting N-cyclopentyl-2-aminoacetamide with 4-(2-methylphenyl)piperazine in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been the subject of extensive research in the field of neuroscience. It has been shown to be effective in animal models of addiction, including cocaine and nicotine addiction. In addition, it has been shown to have antiepileptic properties and may be useful in the treatment of refractory epilepsy. This compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-6-2-5-9-17(15)21-12-10-20(11-13-21)14-18(22)19-16-7-3-4-8-16/h2,5-6,9,16H,3-4,7-8,10-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXICXJPOVDQMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5301873.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5301878.png)
![4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5301887.png)

![4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5301911.png)
![N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5301919.png)
![7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)
![5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5301935.png)

![N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5301949.png)
![6-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5301952.png)

![1-cyclohexyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5301957.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301963.png)